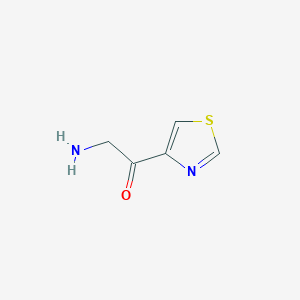

Ethanone, 2-amino-1-(4-thiazolyl)-

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical and Biological Research

The thiazole ring is a fundamental structural motif found in numerous natural and synthetic compounds, playing a pivotal role in medicinal chemistry. nih.govresearchgate.net Its presence is noted in natural products like vitamin B1 (thiamine) and penicillin. nih.govresearchgate.net The aromatic nature of the thiazole ring, with its delocalized pi-electrons, allows for various chemical reactions, making it a versatile scaffold for developing new therapeutic agents. researchgate.netmdpi.com

Thiazole derivatives have demonstrated a wide array of pharmacological activities, including:

Antiviral researchgate.netglobalresearchonline.net

Anti-inflammatory nih.govglobalresearchonline.net

Antioxidant nih.govglobalresearchonline.net

Antitubercular nih.gov

This broad spectrum of biological activity has led to the development of numerous clinically approved drugs containing a thiazole moiety, such as the antiretroviral ritonavir, the antifungal abafungin, and the anticancer agent dasatinib. nih.govglobalresearchonline.net The ability of the thiazole nucleus to serve as a pharmacophore, a bioisosteric element, or a spacer in drug design underscores its importance in the search for novel therapeutic agents. globalresearchonline.net

Table 1: Examples of Biologically Active Thiazole Derivatives

| Compound Class | Example | Biological Activity |

|---|---|---|

| Natural Products | Thiamine (Vitamin B1) | Essential Nutrient |

| Antibiotics | Penicillin | Antibacterial |

| Antiretrovirals | Ritonavir | Anti-HIV nih.gov |

| Anticancer Agents | Dasatinib | Antineoplastic globalresearchonline.net |

| Anti-inflammatory | Meloxicam | Non-steroidal anti-inflammatory pharmaguideline.com |

| Antiparasitics | Nitazoxanide | Antiprotozoal wikipedia.org |

Historical Development and Evolution of Aminothiazole Chemistry

The chemistry of thiazoles has been steadily advancing since the pioneering work of Hantzsch and Hofmann in the late 19th century. nih.gov The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most common and efficient methods for preparing thiazoles. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com

Over the years, numerous modifications and improvements to the Hantzsch synthesis have been developed to create a diverse range of substituted thiazoles, including aminothiazoles, with higher yields and under milder, more environmentally friendly conditions. mdpi.comorganic-chemistry.org For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Another significant contribution to aminothiazole synthesis was the Cook-Heilbron thiazole synthesis, discovered in 1947. wikipedia.org This method allows for the formation of 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.org The development of these and other synthetic methodologies has been crucial for exploring the structure-activity relationships of aminothiazole derivatives and advancing their application in drug discovery. chemicalbook.commdpi.com

Table 2: Key Milestones in Aminothiazole Chemistry

| Year | Development | Description | Key Researchers |

|---|---|---|---|

| 1887 | Hantzsch Thiazole Synthesis | Reaction of α-haloketones with thioamides to form thiazoles. chemhelpasap.comsynarchive.com | Arthur Hantzsch |

| 1947 | Cook-Heilbron Thiazole Synthesis | Formation of 5-aminothiazoles from α-aminonitriles. wikipedia.org | Alan H. Cook, Sir Ian Heilbron |

| Recent Decades | Methodological Advancements | Development of microwave-assisted and green synthetic routes. mdpi.comnih.gov | Various Researchers |

Scope and Research Focus of Ethanone (B97240), 2-amino-1-(4-thiazolyl)- within Heterocyclic Chemistry

Ethanone, 2-amino-1-(4-thiazolyl)- (also known as 2-amino-4-acetylthiazole) is a key intermediate in the synthesis of more complex heterocyclic compounds. Its structure, featuring a reactive amino group and an acetyl group on the thiazole ring, makes it a valuable building block for creating a variety of derivatives with potential biological activities.

Research on this specific compound and its analogs focuses on several key areas:

Synthesis and Derivatization: Developing efficient synthetic routes to Ethanone, 2-amino-1-(4-thiazolyl)- and exploring its reactivity to create novel derivatives. The amino group can undergo reactions like acylation and the acetyl group can be modified, leading to a wide range of substituted thiazoles.

Medicinal Chemistry: Using Ethanone, 2-amino-1-(4-thiazolyl)- as a scaffold to design and synthesize new compounds with potential therapeutic applications. For example, it can be incorporated into larger molecules to create potent enzyme inhibitors or receptor antagonists. Research has explored its use in developing anticancer and antimicrobial agents. mdpi.com

Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole ring, along with the amino group, can act as ligands to coordinate with metal ions. This has led to the synthesis of metal complexes with unique properties and potential applications in catalysis and materials science. researchgate.net

The study of Ethanone, 2-amino-1-(4-thiazolyl)- and its derivatives continues to be an active area of research, driven by the quest for new molecules with enhanced biological profiles and novel applications in various scientific fields.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

2-amino-1-(1,3-thiazol-4-yl)ethanone |

InChI |

InChI=1S/C5H6N2OS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1,6H2 |

InChI Key |

HEGRFZQMHYPEJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for Ethanone, 2 Amino 1 4 Thiazolyl and Its Derivatives

Classical Approaches to 2-Aminothiazole (B372263) Synthesis

Traditional methods for constructing the 2-aminothiazole core have been well-established for over a century and continue to be widely used due to their reliability and simplicity.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a fundamental and versatile method for the formation of thiazole rings. synarchive.com The reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com In the context of synthesizing 2-aminothiazole derivatives, thiourea (B124793) is commonly employed as the thioamide component.

The mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone. This is followed by cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov The stability of the resulting aromatic product is a significant driving force for this reaction. youtube.com This method is highly efficient, often resulting in high yields of the desired product. youtube.com

A variety of adaptations to the Hantzsch synthesis have been developed to accommodate different substrates and to improve reaction conditions. For instance, the reaction can be carried out using various halogenated ketones, such as 2-bromoacetophenones, and can be performed with or without a catalyst. organic-chemistry.org

Reactions Involving α-Haloethanones and Thiourea Derivatives

A prominent and straightforward application of the Hantzsch synthesis for producing 2-aminothiazoles involves the direct reaction of an α-haloethanone with thiourea or its derivatives. nih.govyoutube.com This reaction is a reliable method for accessing a diverse range of 2-aminothiazole compounds.

For example, the reaction of 2-bromoacetophenone (B140003) with thiourea readily forms a thiazole product that can precipitate from the reaction mixture upon neutralization, often in near-quantitative yields. youtube.com The use of substituted thioureas allows for the introduction of various functionalities at the 2-amino position of the thiazole ring.

The reaction conditions can be varied, with some protocols employing reflux in solvents like ethanol, while others proceed under milder conditions. jusst.orgresearchgate.net The choice of the α-haloethanone and the thiourea derivative dictates the substitution pattern of the final 2-aminothiazole product.

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

| Substituted ketone, Thiourea | Iodine, Ethanol | Reflux, 8-10 hrs | 2-aminothiazole derivatives | Good | jusst.org |

| 2-bromoacetophenone, Thiourea | Not specified | Neutralization | Thiazole product | 99% | youtube.com |

| Ethyl chloroacetate, Thiourea | Not specified | Not specified | 2-imino-4-thiazolidone HCl | 95% | researchgate.net |

| α-bromoesters, Thiourea | Sodium acetate (B1210297) | Not specified | 2-amino-4-thiazolidinones | Not specified | researchgate.net |

Friedel-Crafts Acylation in Thiazole Precursor Synthesis

While not a direct method for thiazole ring formation, the Friedel-Crafts acylation is a crucial reaction for synthesizing key precursors, specifically aryl ketones, which can then be halogenated to form the α-haloketones required for the Hantzsch synthesis. youtube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.com

The resulting acylium ion is a potent electrophile that reacts with the aromatic ring to introduce an acyl group. youtube.com An important advantage of the Friedel-Crafts acylation over the corresponding alkylation is the absence of carbocation rearrangements, leading to a single, well-defined product. youtube.com For instance, reacting an aromatic compound with chloroacetyl chloride would introduce a chloroacetyl group, which can then be directly used in a subsequent Hantzsch reaction with thiourea to form a 4-aryl-2-aminothiazole.

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These modern approaches often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the products. jusst.orgnih.gov The application of microwave irradiation to the Hantzsch thiazole synthesis has proven to be highly effective. nih.gov

For example, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole (CPAT) has been achieved in high yields within minutes by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation. nih.gov Similarly, a range of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized via a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. nih.gov This technology provides a rapid and efficient route to complex thiazole derivatives. nih.gov

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

| Substituted ketone, Thiourea | Iodine | Microwave irradiation, 170 W, 5-15 min | 2-aminothiazole derivatives | High | jusst.org |

| o-chloroacetophenone, Thiourea | Iodine | Microwave irradiation | 4-(o-chlorophenyl)-2-aminothiazole | High | nih.gov |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Not specified | Microwave heating | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Not specified | nih.gov |

Catalyst-Free and Solvent-Free Reaction Conditions

In line with the principles of green chemistry, there is a growing interest in developing synthetic protocols that minimize or eliminate the use of catalysts and hazardous organic solvents. Several studies have reported successful catalyst-free and solvent-free syntheses of thiazole derivatives.

A notable example is the Hantzsch condensation of 2-bromoacetophenones with thiourea, which can proceed to completion in a matter of seconds without the need for a catalyst or solvent, affording 2-aminothiazoles in good yields after a simple workup. organic-chemistry.org This approach not only simplifies the experimental procedure but also reduces the environmental impact of the synthesis. Furthermore, catalyst-free syntheses of related heterocyclic compounds have been achieved in water, highlighting the potential for even more environmentally benign reaction media. nih.govbeilstein-journals.orgnih.gov

Chemo- and Regioselective Synthesis Strategies

The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole derivatives. synarchive.com It involves the reaction between an α-haloketone and a thioamide, leading to the formation of the thiazole ring. synarchive.comyoutube.com The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Recent advancements have focused on improving the chemo- and regioselectivity of this synthesis. For instance, microwave-assisted Hantzsch synthesis has been shown to be an efficient method, offering shorter reaction times and high yields. nih.gov One-pot, multi-component reactions are also gaining traction as they offer a streamlined approach to synthesizing complex thiazole derivatives from simple starting materials in a single step, often with high efficiency. mdpi.comnih.gov

Furthermore, regioselective synthesis allows for the controlled placement of substituents on the thiazole ring. This is crucial for structure-activity relationship studies in drug discovery. rsc.org For example, the reaction of 2-oxo-2-(amino)ethanedithioates with isocyanides can be controlled to produce either 2,5- or 4,5-disubstituted thiazoles with high regioselectivity. rsc.org

Precursor Chemistry and Intermediate Compounds

The successful synthesis of 2-amino-1-(4-thiazolyl)ethanone and its derivatives heavily relies on the availability and reactivity of key precursors and intermediates.

A specific example is the preparation of 4-chloroacetoacetyl chloride, which serves as a precursor for (2-aminothiazol-4-yl)-acetic acid hydrochloride. This is synthesized by chlorinating diketene. google.com

Thiourea and its substituted analogues are the primary source of the N-C-S backbone of the 2-aminothiazole ring in the Hantzsch synthesis. nih.govmdpi.com The use of substituted thioureas allows for the introduction of various functional groups at the 2-amino position of the thiazole ring, which is a key site for modifying the biological activity of the resulting compounds. mdpi.commdpi.com

The reaction of substituted thioureas with α-haloketones proceeds through the formation of an S-alkylated intermediate, which then undergoes cyclization. nih.gov The nature of the substituent on the thiourea can affect the reaction rate and yield. For instance, the reaction of 1-(4-(trifluoromethyl)phenyl)thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one yields a C-2 substituted 2-aminothiazole derivative. nih.gov

| Precursor Type | Example | Role in Synthesis |

| α-Haloketone | 2-bromo-1-(p-tolyl)ethanone chemicalbook.com | Provides the C4-C5-ketone backbone of the thiazole ring. |

| α-Haloketone | 4-chloroacetoacetyl chloride google.com | Precursor for the synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride. |

| Thiourea Analogue | 1-(4-(trifluoromethyl)phenyl)thiourea nih.gov | Introduces a substituted amino group at the C2 position of the thiazole ring. |

| Thiourea Analogue | Thiosemicarbazide nih.govnih.gov | Used to synthesize 2-hydrazinothiazole derivatives. |

Synthetic Challenges and Optimization

While the Hantzsch synthesis is a powerful tool, several challenges remain, including optimizing reaction yields and developing effective purification strategies.

Optimizing the yield and efficiency of the synthesis of 2-amino-1-(4-thiazolyl)ethanone derivatives is a continuous area of research. Several factors can be adjusted to improve the outcome of the reaction. These include the choice of solvent, reaction temperature, and the use of catalysts. researchgate.net

| Reaction Condition | Effect on Yield/Efficiency |

| Solvent Choice | Can significantly impact reaction rate and yield. researchgate.net |

| Temperature | Higher temperatures can increase reaction rates but may also lead to side products. researchgate.net |

| Microwave Irradiation | Often leads to shorter reaction times and higher yields. nih.gov |

| One-Pot Synthesis | Improves overall efficiency by reducing intermediate handling. mdpi.comnih.gov |

| Catalysts | Can improve reaction rates and yields; heterogeneous catalysts can be recycled. mdpi.com |

The purification of synthetic intermediates and the final 2-amino-1-(4-thiazolyl)ethanone products is a critical step to ensure high purity, which is especially important for pharmaceutical applications. Common purification techniques include recrystallization, column chromatography, and precipitation. derpharmachemica.comresearchgate.net

In many cases, the thiazole product precipitates from the reaction mixture upon cooling or after neutralization, allowing for easy isolation by filtration. youtube.comchemicalbook.com For example, in the synthesis of 4-(p-tolyl)thiazol-2-amine, the product precipitates after the addition of water and sodium carbonate solution and can be collected by filtration. chemicalbook.com In other cases, column chromatography is necessary to separate the desired product from unreacted starting materials and byproducts. nih.gov The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present. For instance, after synthesis, a reaction mixture might be diluted with an organic solvent like ethyl acetate and washed with water to remove water-soluble impurities before further purification by chromatography. nih.gov

Chemical Reactivity and Derivatization Strategies

Transformations of the Amino Group

The primary amino group attached to the thiazole (B1198619) ring is a key site for a multitude of chemical modifications, including acylation, sulfonylation, alkylation, arylation, and the formation of hydrazones and azo derivatives.

Acylation and Sulfonylation Reactions

The amino group of 2-aminothiazole (B372263) derivatives readily undergoes acylation with various acylating agents. For instance, reactions with acyl halides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yield the corresponding N-acylthiazole derivatives. nih.govmdpi.com The use of EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) facilitates the coupling of carboxylic acids to the 2-amino group of the thiazole ring, forming amide bonds. nih.gov Similarly, treatment with acetic anhydride (B1165640) can lead to N-acetylation. nih.gov In some cases, acylation of 2-amino-4-halothiazoles can be challenging, resulting in low yields and mixtures of products, including bis-acylated derivatives. nih.gov A more efficient method involves the use of a Boc-protected 2-aminothiazole intermediate, which can be acylated and then deprotected under mild conditions to afford the desired product cleanly. nih.gov

Sulfonylation of the amino group is another important transformation. Reaction of 2-aminothiazole with various sulfonyl chlorides in the presence of sodium acetate (B1210297) in water at elevated temperatures (80-85 °C) provides the corresponding N-sulfonylated products in good yields. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Starting Material | Reagent | Product | Reference |

| 2-Aminothiazole | Acyl halides | N-acylthiazole | nih.gov |

| 2-Aminothiazole | Acetic anhydride | N-acetylthiazole | nih.gov |

| 2-Aminothiazole | Carboxylic acids/EDCI | N-acylthiazole | nih.gov |

| 2-Aminothiazole | Sulfonyl chlorides | N-sulfonylthiazole | nih.gov |

Alkylation and Arylation Pathways

The amino group can also be a target for alkylation and arylation reactions. For instance, N-alkylation can be achieved under various conditions, although specific examples directly pertaining to 2-amino-1-(4-thiazolyl)ethanone are not extensively detailed in the provided context. However, general methods for the alkylation of aminothiazoles are known. researchgate.net Arylation can be more complex and may require specific catalysts or reaction conditions.

Formation of Hydrazone and Azo Derivatives

The amino group of aminothiazoles can be converted to a hydrazone through diazotization followed by reduction, or by direct reaction with hydrazine (B178648) derivatives. wikipedia.org These hydrazones can then be used in further synthetic transformations. For example, condensation of a 2-hydrazinyl thiazole with an aldehyde can yield a thiazolyl Schiff base. nih.gov

The formation of azo derivatives is another significant reaction pathway. This typically involves diazotization of the primary amino group with a nitrosating agent like sodium nitrite (B80452) in the presence of a strong acid, followed by coupling with a suitable aromatic or heterocyclic compound. nih.govresearchgate.net For example, 2-amino-5-aryl-1,3,4-thiadiazoles can be diazotized and coupled with compounds like aniline, N,N-dimethylaniline, and phenol (B47542) to produce a variety of azo dyes. nih.gov Azo compounds containing a thiazole moiety have been synthesized and their structures confirmed using various spectroscopic techniques. rsc.org

Reactions at the Ethanone (B97240) Moiety

The ethanone portion of the molecule provides another set of handles for chemical modification, including reactions at the carbonyl group and the α-carbon.

Carbonyl Group Modifications (Oxidation, Reduction, Condensation)

The carbonyl group of the ethanone moiety can undergo standard transformations. Reduction of the ketone can lead to the corresponding secondary alcohol. Conversely, oxidation reactions are also possible, though less common for this specific substrate.

Condensation reactions are a key feature of the ethanone moiety. For instance, condensation of 2-amino-1,3-thiazole salts with trifluoroacetylacetone has been reported. researchgate.net The carbonyl group can react with hydrazines to form hydrazones, which are intermediates in reactions like the Wolff-Kishner reduction that converts the carbonyl to a methylene (B1212753) group. wikipedia.orglibretexts.org Condensation with aldehydes can also occur, for example, in the Claisen-Schmidt condensation to form chalcones. nih.gov

α-Halogenation and Subsequent Nucleophilic Displacements

The α-carbon of the ethanone group is activated by the adjacent carbonyl and can undergo halogenation. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, while under basic conditions, an enolate is formed. libretexts.orglibretexts.org Base-promoted α-halogenation can lead to multiple halogenations due to the increased acidity of the α-hydrogens after the first substitution. libretexts.orglibretexts.org This reactivity is exploited in the haloform reaction for methyl ketones. libretexts.org

The resulting α-haloketones are versatile intermediates for a wide range of nucleophilic substitution reactions. nih.govup.ac.za The halogen atom can be displaced by various nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds, leading to the formation of diverse heterocyclic structures. nih.gov For example, α-bromoketones can react with thiourea (B124793) in a cyclocondensation reaction to form aminothiazole rings. nih.gov The reactivity of α-haloketones is enhanced by the electron-withdrawing effect of the carbonyl group, making the α-carbon more susceptible to nucleophilic attack. nih.gov

Thiazole Ring Modifications and Functionalization

The thiazole ring of Ethanone, 2-amino-1-(4-thiazolyl)- is a key site for chemical modifications, enabling the construction of diverse molecular architectures. These modifications are primarily achieved through cyclization reactions to form fused heterocycles and metal-catalyzed coupling reactions for ring functionalization.

Cyclization Reactions to Form Fused Heterocycles

Cyclization reactions involving the thiazole nucleus of Ethanone, 2-amino-1-(4-thiazolyl)- and its derivatives are instrumental in the synthesis of fused heterocyclic systems. These reactions often utilize the reactive amino group and the adjacent ring positions to build new rings.

One common strategy involves the reaction of 2-aminothiazole derivatives with bifunctional reagents. For instance, the reaction of 2-aminothiazoles with α-haloketones and thiourea derivatives is a classical method for synthesizing substituted thiazoles. A one-pot approach using trichloroisocyanuric acid (TCCA) as both a chlorinating and cyclizing agent offers a more streamlined synthesis.

Furthermore, multicomponent reactions provide an efficient pathway to complex heterocyclic structures. The one-pot, three-component reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate hydrazonoyl chlorides or phenacyl bromides leads to the formation of thiazolyl-hydrazono-ethylthiazole derivatives. nih.gov Similarly, acid-catalyzed cyclization of amino-substituted heterocycles, such as 3-aminomaleimides and 3-aminothiophenes, with carbonyl compounds can yield polyannelated heterocycles like dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines. researchgate.net

The following table summarizes various cyclization reactions to form fused heterocycles:

| Reactants | Reagents and Conditions | Fused Heterocycle | Reference |

| 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides/phenacyl bromides | Catalytic TEA in dioxane | Thiazolyl-hydrazono-ethylthiazole derivatives | nih.gov |

| 3-Amino-4-(3,4-dimethoxyphenyl)maleimide, benzaldehydes | Strong organic acids | 5-Aryl-7,8-dimethoxy-1,3(2H)-dioxopyrrolo[3,4-c]isoquinolines | researchgate.net |

| Ethyl 6-(benzamido)-2-bromohexanoate, thiourea | Ethanol, reflux | Iminothiazolidinone | researchgate.net |

| 3-(2-bromoacetyl)-4-hydroxy-chromene-2-one, thiourea derivatives | Not specified | 4-Hydroxy-chromen-2-one substituted 2-aminothiazoles | nih.gov |

Metal-Catalyzed Coupling Reactions for Ring Functionalization

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the direct functionalization of the thiazole ring, offering a versatile approach to introduce a variety of substituents.

Palladium-catalyzed reactions are widely employed for C-H arylation of thiazole derivatives. For instance, direct C-H arylation of 1-substituted 1,2,4-triazoles has been achieved using a palladium acetate catalyst with an air-stable phosphonium (B103445) salt ligand. nih.gov This methodology tolerates a range of functional groups on the bromoarene coupling partner. nih.gov Similarly, thioether-directed Pd(II)-catalyzed C(sp2)–H olefination and arylation of unactivated arenes have been reported, demonstrating the utility of sulfur-containing directing groups in remote C-H functionalization. nih.gov

Rhodium catalysts have also proven effective. Rhodium(I)-catalyzed alkenylation of 1-(methylthio)naphthalene with alkynes and alkenes proceeds selectively at the peri-position through a thioether-directed C-H bond functionalization process. nih.gov

Copper-catalyzed reactions offer an alternative for C-H functionalization. A plausible mechanism for copper-catalyzed direct C-N coupling of 2-aryl-1,2,3-triazole N-oxides with amines involves the formation of an organocopper intermediate. nih.gov

The table below provides an overview of metal-catalyzed coupling reactions for thiazole ring functionalization:

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Pd(OAc)2, [P(n-Bu)Ad2H]BF4, K2CO3 | C-H Arylation | 1-Substituted-1,2,4-triazoles, Bromoarenes | Arylated 1,2,4-triazoles | nih.gov |

| Pd(II) catalyst | C(sp2)–H Olefination | Unactivated arenes with thioether directing group | Olefinated thioethers | nih.gov |

| Rh(I) catalyst | C-H Alkenylation | 1-(Methylthio)naphthalene, Alkynes/Alkenes | Peri-alkenylated naphthalenes | nih.gov |

| Copper catalyst | C-N Coupling | 2-Aryl-1,2,3-triazole N-oxides, Amines | Aminated 2-aryl-1,2,3-triazoles | nih.gov |

Structure-Reactivity Relationships in Derivatives of Ethanone, 2-amino-1-(4-thiazolyl)-

The reactivity of derivatives of Ethanone, 2-amino-1-(4-thiazolyl)- is significantly influenced by the nature and position of substituents on the thiazole ring and the acyl group.

The amino group at the 2-position of the thiazole ring is a key determinant of reactivity, readily participating in nucleophilic substitution and condensation reactions. For example, it can react with isothiocyanates to form thiazolyl-thiourea derivatives. nih.gov

The acetyl group at the 4-position also plays a crucial role. The electron-withdrawing nature of the acetyl group at position 5 can stabilize transition states through conjugation. The carbonyl group itself can undergo reduction to an alcohol or participate in condensation reactions.

Substituents on the thiazole ring can exert both electronic and steric effects. Electron-withdrawing groups, such as a trifluoromethyl group, can enhance the lipophilicity of the molecule. Steric hindrance from groups at the 4-position can influence the regiochemistry of ring-closing reactions.

In one-pot syntheses of thiazolyl-hydrazono-ethylthiazole derivatives, the structure of the final product is dictated by the specific reactants used, highlighting the intricate relationship between starting material structure and reaction outcome. nih.gov

Spectroscopic and Structural Elucidation of Ethanone, 2 Amino 1 4 Thiazolyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C).

The ¹H NMR spectrum of Ethanone (B97240), 2-amino-1-(4-thiazolyl)- provides precise information about the number, connectivity, and chemical environment of the protons in the molecule. The expected signals can be assigned based on the analysis of similar structures. For instance, in related 2-aminothiazole (B372263) derivatives, the amino protons (NH₂) typically appear as a broad singlet. rsc.org The proton on the thiazole (B1198619) ring (H-5) is expected to resonate as a singlet in the aromatic region. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the amino group would also produce a characteristic singlet.

For comparison, spectral data for the related compound 2-amino-4-phenylthiazole shows the amino protons (NH₂) as a singlet at δ 7.13 ppm and the thiazole proton (H-5) as a singlet at δ 6.98 ppm in DMSO-d₆. rsc.org The aromatic protons of the phenyl group appear as a multiplet between δ 7.21 and 7.86 ppm. rsc.org In the case of Ethanone, 2-amino-1-(4-thiazolyl)- , the methylene protons would likely appear further downfield due to the influence of the adjacent carbonyl and amino groups.

Table 1: Predicted ¹H NMR Spectral Data for Ethanone, 2-amino-1-(4-thiazolyl)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | Thiazole H-2 |

| ~7.5 | s | 1H | Thiazole H-5 |

| ~5.0 | s | 2H | -CH₂- |

| ~3.5 (broad) | s | 2H | -NH₂ |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. The carbonyl carbon (C=O) is typically the most downfield signal, often appearing above δ 180 ppm. The carbon atoms of the thiazole ring have characteristic shifts, with the carbon atom bearing the amino group (C-2) appearing at a distinct chemical shift.

For example, in 2-amino-4-phenylthiazole , the thiazole carbons C-2, C-4, and C-5 are observed at δ 168.8, 150.3, and 102.0 ppm, respectively, in DMSO-d₆. rsc.org The carbonyl carbon in a similar ketone, 1-(4,5-dihydro-2-thiazolyl)-ethanone , is also expected to be significantly downfield. asianpubs.org The methylene carbon (-CH₂-) in Ethanone, 2-amino-1-(4-thiazolyl)- would be expected in the aliphatic region, influenced by the adjacent electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Spectral Data for Ethanone, 2-amino-1-(4-thiazolyl)-

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~170 | Thiazole C-2 |

| ~150 | Thiazole C-4 |

| ~115 | Thiazole C-5 |

| ~50 | -CH₂- |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and establishing through-bond connectivities. An HMBC experiment would be particularly useful to confirm the connection between the carbonyl carbon and the thiazole ring at the C-4 position by observing a correlation between the thiazole H-5 proton and the carbonyl carbon. Similarly, correlations between the methylene protons and the carbonyl carbon, as well as the thiazole C-4, would solidify the structural assignment. Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, helping to define the molecule's preferred conformation in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Ethanone, 2-amino-1-(4-thiazolyl)- is expected to show characteristic absorption bands for its key functional groups. The carbonyl (C=O) stretching vibration of the ketone is anticipated to be a strong, sharp band in the region of 1670-1700 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two bands in the 3300-3500 cm⁻¹ region. The C=N stretching of the thiazole ring is expected around 1600-1640 cm⁻¹. The C-S stretching vibration, characteristic of the thiazole ring, usually appears in the fingerprint region, often between 600 and 800 cm⁻¹. researchgate.net

In a study of 2-amino-4-methylthiazole , characteristic IR bands were observed that support these assignments. mdpi.com For 2-amino-4-(4-chloro-phenyl)thiazole , the IR spectra also showed characteristic bands for NH, C=N, C=C, and C-S groups. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for Ethanone, 2-amino-1-(4-thiazolyl)-

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450-3300 | Medium | N-H | Asymmetric & Symmetric Stretch |

| ~1680 | Strong | C=O | Stretch |

| ~1620 | Medium-Strong | C=N | Stretch |

| ~1550 | Medium | C=C | Aromatic Stretch |

| ~750 | Medium-Weak | C-S | Stretch |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Detailed analysis of the vibrational modes can provide information about the molecule's conformation. The exact position and shape of the C=O and N-H absorption bands can be influenced by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen. Such interactions can lead to a broadening of the N-H bands and a shift of the C=O band to a lower wavenumber. The study of these vibrational frequencies in different solvents can further elucidate the nature and strength of these intermolecular and intramolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions. This information helps in confirming the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns.

For instance, a related compound, 1-(4-aminocyclohexyl)-2-(1,3-thiazol-5-yl)ethanone, has a calculated exact mass of 224.09833431 Da. nih.gov This level of precision is characteristic of HRMS and is essential for confirming the molecular formula.

Table 1: Illustrative HRMS Data for Related Compounds

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| 1-(4-Aminocyclohexyl)-2-(1,3-thiazol-5-yl)ethanone nih.gov | C₁₁H₁₆N₂OS | 224.09833431 |

| 2-Amino-1-(4-nitrophenyl)ethanone nih.gov | C₈H₈N₂O₃ | 180.05349212 |

| Ethanone, 1-(4,5-dihydro-2-thiazolyl)- nist.govnist.gov | C₅H₇NOS | 129.180 |

This table provides examples of exact mass determination for structurally related compounds to illustrate the principle of HRMS.

In mass spectrometry, after the initial ionization, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.uk

For ketones, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.com In the case of "Ethanone, 2-amino-1-(4-thiazolyl)-", this would involve the cleavage of the bond between the carbonyl carbon and the thiazole ring or the bond between the carbonyl carbon and the amino-methyl group. The stability of the resulting fragments influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Another potential fragmentation process for molecules with a carbonyl group is the McLafferty rearrangement, though this requires the presence of a gamma-hydrogen. youtube.com The fragmentation of amino acids often involves the loss of water (H₂O), carbon monoxide (CO), or ammonia (B1221849) (NH₃). nih.gov Given the amino group in the target compound, similar fragmentation pathways could be anticipated. Studies on ketamine analogues, which also contain a ketone and an amino group, show characteristic fragmentation involving losses of CO, methyl, ethyl, and propyl radicals in EI-MS mode. nih.gov

Elemental Analysis (CHN, S) for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm its stoichiometry. This method is a cornerstone for verifying the purity and empirical formula of a newly synthesized compound. mdpi.com

Table 2: Theoretical Elemental Composition of Ethanone, 2-amino-1-(4-thiazolyl)- (C₅H₆N₂OS)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 5 | 60.05 | 42.23 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.25 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 19.71 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 11.25 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 22.56 |

| Total | 142.19 | 100.00 |

This table presents the theoretical elemental composition based on the molecular formula C₅H₆N₂OS.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

Single-crystal X-ray diffraction analysis can unambiguously determine the absolute configuration of a chiral molecule. It also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. thepharmajournal.com The study of aminothiazole derivatives has shown that X-ray crystallography provides crucial insights into their binding modes in biological systems. audreyli.com For instance, in the crystal structure of 2-amino-4-ferrocenylthiazole, the aminothiazole ring forms a specific angle with the ferrocenyl ring. nih.gov The crystal system and space group, such as monoclinic P2₁/c, are key parameters determined by this method. nih.gov

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. rsc.org These non-covalent forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, dictate the stability and physical properties of the crystalline material. cetjournal.it

In the crystal structures of related aminothiazole compounds, intermolecular N—H⋯N and C—H⋯π hydrogen bonds are observed, which can lead to the formation of supramolecular structures like cyclic dimers and layered packing. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. nih.gov For example, in the crystal of 2-amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] chemguide.co.ukaudreyli.comthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, N—H⋯O and N—H⋯Cl hydrogen bonds, as well as C—H⋯N, C—H⋯O, and π–π stacking interactions, are present. nih.gov

Computational and Theoretical Studies on Ethanone, 2 Amino 1 4 Thiazolyl and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For Ethanone (B97240), 2-amino-1-(4-thiazolyl)- and its derivatives, these methods elucidate the distribution of electrons and the nature of chemical bonds, which are key determinants of their chemical properties and biological activity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. By calculating properties such as electron density, dipole moment, and molecular electrostatic potential (MEP), DFT can identify the most reactive sites within a molecule. For instance, the MEP map can highlight regions that are prone to electrophilic or nucleophilic attack.

In studies of related thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize molecular geometries and calculate electronic properties. The distribution of charges reveals that the nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atom of the carbonyl group, are typically regions of high electron density, making them potential sites for hydrogen bonding and other intermolecular interactions. The carbon atom of the carbonyl group, conversely, is often identified as an electrophilic site.

Table 1: Calculated Electronic Properties of a Representative Thiazole Analogue using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | 3.5 - 5.0 Debye | Indicates a polar molecule with significant charge separation. |

| Electron Affinity | 1.0 - 2.0 eV | Reflects the molecule's ability to accept an electron. |

| Ionization Potential | 7.5 - 8.5 eV | Indicates the energy required to remove an electron. |

| Global Hardness (η) | 3.0 - 3.5 eV | A measure of the molecule's resistance to charge transfer. |

| Electronegativity (χ) | 4.5 - 5.0 eV | Describes the molecule's ability to attract electrons. |

Note: The values presented are representative and can vary based on the specific analogue and computational parameters.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a particularly important indicator; a smaller gap suggests higher reactivity.

For aminothiazole derivatives, FMO analysis often shows that the HOMO is localized over the aminothiazole ring, indicating that this region is the primary electron donor in chemical reactions. The LUMO is typically distributed over the carbonyl group and adjacent atoms, identifying this as the electron-accepting region. This distribution helps in understanding and predicting the pathways of various chemical reactions, including cycloadditions and electrophilic/nucleophilic substitutions. A smaller HOMO-LUMO gap is often correlated with enhanced biological activity, as it facilitates interactions with biological macromolecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer between orbitals, which is fundamental to understanding hyperconjugative interactions and the stability of the molecule. NBO analysis can quantify the delocalization of electron density from filled (donor) to empty (acceptor) orbitals.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that provide insight into the three-dimensional structure and dynamic behavior of molecules over time. These methods are invaluable for understanding how molecules like Ethanone, 2-amino-1-(4-thiazolyl)- adopt different shapes and interact with their biological environment.

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. This is often achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy at each step, resulting in a potential energy surface or energy landscape.

For a flexible molecule like Ethanone, 2-amino-1-(4-thiazolyl)-, which has several rotatable single bonds, conformational analysis is essential to identify the low-energy, biologically active conformation. The torsion angles between the thiazole ring and the ethanone side chain are particularly important. The global minimum on the potential energy surface represents the most stable conformer, which is often the one that binds most effectively to a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to understand the mechanism of action of potential drug candidates and to predict their binding affinity.

Docking simulations involving aminothiazole derivatives have been instrumental in elucidating their binding modes with various protein targets. These studies often reveal that the thiazole moiety and the ethanone group play crucial roles in anchoring the ligand within the protein's active site. Hydrogen bonds are frequently observed between the amino group, the carbonyl oxygen, and the nitrogen atom of the thiazole ring with key amino acid residues of the receptor. For example, interactions with residues like serine, threonine, and histidine are commonly predicted. The binding energy, calculated by the docking software, provides an estimate of the binding affinity, helping to rank different analogues in terms of their potential efficacy.

Table 2: Common Intermolecular Interactions Predicted by Docking Simulations for Aminothiazole Analogues

| Type of Interaction | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Carbonyl oxygen (C=O) | Serine, Threonine, Tyrosine, Lysine |

| Hydrogen Bond | Thiazole nitrogen | Asparagine, Glutamine |

| Pi-Pi Stacking | Thiazole ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Thiazole ring, ethyl group | Leucine, Isoleucine, Valine, Alanine |

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules. These predictions serve as a valuable tool for validating experimental data and understanding the electronic structure of the compound.

The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common practice in computational chemistry to confirm the structure of a synthesized compound. For thiazole derivatives, DFT calculations have been shown to provide a very good correlation between theoretical and experimental data. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com By comparing the calculated shifts with those obtained from experimental spectra, a clear assignment of each signal can be made. mdpi.com Similarly, theoretical calculations of vibrational frequencies in the IR spectrum can be correlated with experimental bands. mdpi.com The calculated frequencies for functional groups such as the amino (N-H) and carbonyl (C=O) groups of Ethanone, 2-amino-1-(4-thiazolyl)- and its analogues are compared with experimental values to confirm the molecular structure. researchgate.net Any discrepancies between the calculated and experimental spectra can often be explained by factors such as solvent effects or intermolecular hydrogen bonding in the solid state.

Table 1: Illustrative Comparison of Simulated vs. Experimental Spectroscopic Data for a Thiazole Analogue This table is for illustrative purposes to show the validation concept.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR (ppm) | 8.15 | 8.12 | Thiazole-H |

| 7.50 | 7.48 | NH₂ | |

| 2.55 | 2.53 | CH₂ | |

| ¹³C NMR (ppm) | 190.2 | 189.8 | C=O |

| 168.5 | 168.1 | Thiazole-C2 (C-NH₂) | |

| 145.3 | 145.0 | Thiazole-C4 | |

| IR (cm⁻¹) | 3456 | 3450 | N-H stretch |

| 1686 | 1680 | C=O stretch | |

| 1550 | 1545 | N-H bend |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For compounds containing chromophores like the thiazole ring and the ethanone group, the UV-Vis spectrum is typically characterized by π→π* and n→π* electronic transitions. rdd.edu.iq Computational studies on similar heterocyclic systems have shown that the calculated λmax values are generally in good agreement with experimental data, often within a few nanometers. researchgate.net These calculations help in understanding the nature of the electronic transitions and how they are influenced by the molecular structure. rdd.edu.iq

Table 2: Predicted UV-Vis Absorption Data for Ethanone, 2-amino-1-(4-thiazolyl)- This table presents hypothetical data based on typical computational results for similar compounds.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.45 | HOMO -> LUMO | π→π* |

| 265 | 0.21 | HOMO-1 -> LUMO | π→π* |

| 380 | 0.02 | HOMO -> LUMO+1 | n→π* |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathway. beilstein-journals.org

A key aspect of studying reaction mechanisms is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, connecting reactants to products. Computationally, a structure is confirmed as a true transition state if its vibrational frequency analysis yields exactly one imaginary frequency. beilstein-journals.org This imaginary frequency corresponds to the atomic motion that propels the molecule over the energy barrier from reactant to product. beilstein-journals.org For reactions involving thiazole derivatives, such as substitution or condensation, identifying the transition states allows for a detailed understanding of the bond-breaking and bond-forming processes.

Once the reactants and the relevant transition state have been optimized, the activation energy (Ea or ΔG‡) can be calculated as the difference in their energies. beilstein-journals.org This value is a critical determinant of the reaction rate, as described by transition state theory. beilstein-journals.org A lower activation energy implies a faster reaction. youtube.com Computational studies can compare different possible reaction pathways, with the one proceeding through the lowest activation energy barrier being the most kinetically favorable. beilstein-journals.org

Table 3: Hypothetical Calculated Energy Profile for a Reaction Involving Ethanone, 2-amino-1-(4-thiazolyl)-

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Ethanone, 2-amino-1-(4-thiazolyl)- + Reagent | 0.0 |

| TS1 | Transition State for Pathway 1 | +22.5 |

| TS2 | Transition State for Pathway 2 | +31.0 |

| Product | Final Product | -15.2 |

Based on these hypothetical calculations, the reaction would proceed favorably via Pathway 1 due to its lower activation energy barrier.

Hirshfeld Surface Analysis and Molecular Electrostatic Potential (MEP) Mapping

To understand non-covalent interactions and chemical reactivity, computational analyses like Hirshfeld surfaces and Molecular Electrostatic Potential (MEP) maps are employed.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov For a close analogue, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, this analysis has been performed, providing significant insight into the forces governing its crystal packing. nih.govnih.gov The analysis reveals the percentage contribution of different types of intermolecular contacts. The most significant interaction is H···H contacts, accounting for 37.6% of the surface. nih.govnih.govresearchgate.net Other major contributors include O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%) interactions. nih.govnih.govresearchgate.net These interactions, particularly the hydrogen bonds like N—H···O and N—H···N, play a crucial role in forming the supramolecular architecture of the crystal. nih.govresearchgate.net

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.govnih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 37.6 |

| O···H/H···O | 16.8 |

| S···H/H···S | 15.4 |

| N···H/H···N | 13.0 |

| C···H/H···C | 7.6 |

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are favorable for nucleophilic attack. researchgate.net For Ethanone, 2-amino-1-(4-thiazolyl)-, the most negative potential would be localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, making them likely sites for interaction with electrophiles. Conversely, the most positive regions would be found around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Research Applications and Advanced Studies

Role as Versatile Synthetic Intermediates and Building Blocks

The chemical reactivity of Ethanone (B97240), 2-amino-1-(4-thiazolyl)- makes it a highly versatile intermediate in organic synthesis. Its structure incorporates several key features that allow for a wide range of chemical transformations.

Ethanone, 2-amino-1-(4-thiazolyl)- serves as a crucial starting material or intermediate in the creation of a diverse array of complex organic molecules. ontosight.aiontosight.ainih.gov The presence of the amino group and the ketone functionality allows for various condensation and substitution reactions. For instance, the amino group can be acylated or can react with various electrophiles to introduce new functional groups. nih.gov

One notable application is in the synthesis of polysubstituted thiazoles. The core thiazole (B1198619) ring can be further functionalized at different positions, leading to a wide range of derivatives with potential biological activities. The synthesis of these complex molecules often involves multi-step reaction sequences where Ethanone, 2-amino-1-(4-thiazolyl)- provides the foundational thiazole scaffold. derpharmachemica.com For example, it can be used to synthesize bis-amino thiazoles, which can then be used in the late-stage synthesis of new bis-heterocyclic compounds. researchgate.net

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govnih.govresearchgate.net Ethanone, 2-amino-1-(4-thiazolyl)- and its derivatives are valuable reagents in these types of bond-forming reactions. nih.gov The amino group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. nih.gov This reaction is a powerful tool for creating biaryl structures, which are common motifs in many biologically active compounds.

Furthermore, the amino group can also be involved in the formation of carbon-heteroatom bonds. For example, it can react with various electrophiles to form C-N bonds, leading to the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. nih.gov These reactions are crucial for building the molecular complexity required for various applications. Iodine-mediated oxidative C-O/C-S bond formation is another method used in the synthesis of related heterocyclic compounds like 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles. organic-chemistry.orgresearchgate.net

Development of Novel Heterocyclic Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, and Ethanone, 2-amino-1-(4-thiazolyl)- provides a convenient entry point for the synthesis of novel heterocyclic systems containing this important structural motif.

A significant area of research focuses on the use of Ethanone, 2-amino-1-(4-thiazolyl)- to construct fused and bridged thiazole systems. These more complex, rigid structures are of great interest as they can lead to compounds with enhanced biological activity and selectivity. Fused thiazole systems, such as thiazolo[3,2-a]pyrimidines and imidazo[2,1-b]thiazoles, can be synthesized through cyclocondensation reactions involving the amino and keto groups of the starting material. nih.gov These reactions often proceed in a domino fashion, allowing for the efficient construction of multiple rings in a single synthetic operation. nih.gov The synthesis of thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives has also been reported. mdpi.com

The following table provides examples of fused thiazole systems synthesized from 2-aminothiazole (B372263) derivatives:

| Starting Material | Reagents | Fused System | Reference |

| 2-Aminothiazole | Substituted Benzaldehydes, Thiourea (B124793) | Pyrimidine scaffolds | mdpi.com |

| Epoxy-ketone | Thiourea or Thioamide derivative | Fused-aminothiazolo-ethisterone | nih.gov |

| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate derivatives, Hydrazine (B178648), Benzoyl chlorides | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | mdpi.com |

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. google.com The versatility of Ethanone, 2-amino-1-(4-thiazolyl)- makes it an ideal scaffold for combinatorial library synthesis. nih.gov By systematically varying the substituents at different positions of the thiazole ring, a vast number of derivatives can be prepared. core.ac.uk

For example, the amino group can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to generate a library of amides or sulfonamides. Similarly, the ketone functionality can be modified through reactions such as aldol (B89426) condensations or Wittig reactions to introduce a wide range of substituents at the adjacent carbon atom. This approach allows for the efficient exploration of the chemical space around the thiazole scaffold, increasing the probability of discovering compounds with desired properties.

Investigating Enzyme and Receptor Interactions (Mechanistic Focus)

Understanding how small molecules interact with biological macromolecules at a molecular level is crucial for the design of new therapeutic agents. Ethanone, 2-amino-1-(4-thiazolyl)- and its derivatives have been employed in mechanistic studies to probe the binding pockets of enzymes and receptors.

The thiazole ring can act as a bioisostere for other aromatic or heteroaromatic rings, and its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore. By systematically modifying the structure of the thiazole derivative and evaluating its effect on biological activity, researchers can gain insights into the structure-activity relationships (SAR) that govern molecular recognition. For example, studies on 2-amino-1,3-thiazol-4(5H)-ones as 11β-hydroxysteroid dehydrogenase type 1 inhibitors have utilized X-ray co-crystal structures to understand enzyme-ligand interactions. nih.gov Similarly, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated as inhibitors of prostaglandin (B15479496) E2 and leukotriene biosynthesis, with docking studies revealing putative interactions with the active site of the target enzyme. nih.gov

These mechanistic studies, often aided by computational modeling and molecular docking, provide a rational basis for the design of more potent and selective inhibitors or modulators of specific biological targets. The insights gained from these investigations can guide the optimization of lead compounds and accelerate the drug discovery process.

Enzyme Inhibition Mechanism Studies (e.g., Beta-Lactamase Inhibition)

Derivatives of 2-aminothiazole have been identified as potent inhibitors of various enzymes, including the critical bacterial defense enzyme, beta-lactamase. Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that can hydrolyze a broad range of β-lactam antibiotics, posing a significant threat to public health. nih.gov There are currently no clinically approved MBL inhibitors. nih.gov

Researchers have developed 2-aminothiazole-4-carboxylic acids (AtCs) that act as broad-spectrum MBL inhibitors. nih.gov These compounds were designed to mimic the binding of carbapenem (B1253116) hydrolysates, which are products of the reaction between MBLs and carbapenem antibiotics. nih.gov Several of these AtCs have shown powerful activity against B1, B2, and B3 subclasses of MBLs. nih.gov Crystallographic studies have revealed that these inhibitors bind to the active sites of these different MBLs in a similar manner to the natural substrate, effectively blocking their activity. nih.gov This inhibition restores the effectiveness of antibiotics like Meropenem (B701) against bacteria that produce MBLs. nih.gov

Further studies have explored other derivatives, such as 1,2,4-triazole-3-thione compounds, as MBL inhibitors. nih.gov These molecules are designed as stable analogs of other known inhibitors and have demonstrated inhibitory activity against clinically significant MBLs like IMP-, VIM-, and NDM-types. nih.gov

Modulation of Receptor Activity through Molecular Interactions

The 2-aminothiazole core is a versatile structure that can be modified to interact with various biological receptors. For instance, derivatives have been synthesized and evaluated for their ability to interact with and modulate the activity of receptors involved in cell signaling pathways. The specific interactions at a molecular level are crucial for understanding their therapeutic potential.

Studies in Antimicrobial and Antifungal Mechanisms (In Vitro Focus)

The thiazole nucleus is a component of many compounds with a broad spectrum of antimicrobial and antifungal activities.

Inhibition of Microbial Growth Pathways

Thiazole derivatives have been shown to inhibit various microbial growth pathways. For example, some compounds exhibit activity against both Gram-positive and Gram-negative bacteria by interfering with essential cellular processes. The mechanism of action can involve the inhibition of DNA, RNA, and protein synthesis. mdpi.com The 2-amino-1,3,4-thiadiazole scaffold, in particular, has been highlighted as a promising basis for developing new antimicrobial agents due to the reactivity of its amine group, which allows for various chemical modifications. researchgate.net

Research into new thiazolin-4-one derivatives has identified potential inhibitors of tryptophanyl-tRNA synthetase, an enzyme essential for bacterial protein synthesis. researchgate.net Molecular docking studies have shown that these compounds can bind effectively to the active site of this enzyme in bacteria like S. aureus and E. coli. researchgate.net

Anti-Candida albicans Activity Mechanisms

Derivatives of 2-aminothiazole have demonstrated significant antifungal activity, particularly against Candida albicans. researchgate.net The primary mechanisms of antifungal action often involve the disruption of the fungal cell membrane or the inhibition of essential enzymes. For example, some thiazole derivatives are thought to inhibit the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. nih.gov The calcineurin stress-response pathway has also been identified as a potential target for antifungal drugs, and some thiazole-containing compounds may exert their effects through this pathway. nih.gov

Research into Antioxidant and Anti-inflammatory Properties (In Vitro/Mechanistic)

Radical Scavenging Mechanisms

The antioxidant properties of thiazole derivatives are an active area of research. These compounds can act as radical scavengers, neutralizing harmful reactive oxygen species (ROS). The primary mechanism for this activity is often through hydrogen atom transfer (HAT). nih.govmdpi.com In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby stabilizing it. Some compounds may also operate through a single-electron transfer (SET) mechanism. nih.gov

Studies on β-ionone thiazolylhydrazone derivatives have shown that the presence of an N-H active group in the hydrazone moiety is crucial for their radical-scavenging ability. nih.gov The effectiveness of these compounds can vary depending on the specific free radical being targeted, with some showing better activity against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals compared to DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. nih.gov Theoretical studies using density functional theory (DFT) have also been employed to understand the thermodynamics and kinetics of these radical scavenging reactions, confirming the prevalence of the HAT mechanism. researchgate.net

| Compound Class | Target Enzyme/Pathway | Observed Effect | References |

| 2-aminothiazole-4-carboxylic acids (AtCs) | Metallo-β-lactamases (MBLs) | Inhibition of B1, B2, and B3 MBLs, restoration of meropenem activity. | nih.gov |

| 1,2,4-triazole-3-thione derivatives | Metallo-β-lactamases (MBLs) | Inhibition of IMP-, VIM-, and NDM-type MBLs. | nih.gov |

| Thiazolin-4-one derivatives | Tryptophanyl-tRNA synthetase | Potential inhibition of bacterial protein synthesis. | researchgate.net |

| 2-aminothiazole derivatives | Ergosterol biosynthesis pathway | Antifungal activity against Candida albicans. | nih.gov |

| β-ionone thiazolylhydrazone derivatives | Free radicals (DPPH, ABTS) | Radical scavenging through Hydrogen Atom Transfer (HAT). | nih.gov |

Modulation of Inflammatory Pathways at the Cellular Level

While direct studies on "Ethanone, 2-amino-1-(4-thiazolyl)-" are limited, research on structurally related thiazole, thiazolidinone, and thiadiazole derivatives provides significant insight into the potential mechanisms by which these compounds modulate inflammatory pathways at a cellular level. The anti-inflammatory actions of this class of compounds appear to be multi-faceted, primarily targeting key enzymes in the arachidonic acid cascade and modulating cytokine activity.

Thiazolidinone derivatives have been identified as potent anti-inflammatory agents. For instance, certain pyrazolyl thiazolones exhibit dual inhibitory action against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). researchgate.net This dual inhibition is a significant therapeutic strategy, as blocking only the COX-2 pathway can divert the arachidonic acid inflammatory flux into the LOX pathway, potentially leading to adverse effects. researchgate.net At the cellular level, these compounds have been shown to suppress the differentiation of monocytes into macrophages and inhibit the production of inflammatory cytokines by activated macrophages, and can even induce macrophage apoptosis. researchgate.net

Further studies on other thiazolidinone derivatives, such as 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222), have demonstrated a pronounced anti-inflammatory effect within the brain in a model of chronic epileptogenesis. This compound was found to reliably inhibit both COX-1 and COX-2, with a predominant and selective inhibition of COX-2. dergipark.org.tr This action on the cyclooxygenase pathway helps to reduce inflammation associated with neurological conditions. dergipark.org.tr Similarly, research on 2-aminoacyl-1,3,4-thiadiazole derivatives has shown they strongly inhibit prostaglandin E2 (PGE2) biosynthesis and can modulate both IL-6 and PGE2 levels in lipopolysaccharide-stimulated macrophage cell lines. mdpi.com

These findings collectively suggest that the thiazole scaffold, central to "Ethanone, 2-amino-1-(4-thiazolyl)-", is a key pharmacophore for targeting inflammatory pathways. The primary mechanisms involve the inhibition of pro-inflammatory enzymes like COX and LOX and the modulation of immune cell activity and cytokine production.

Exploration of Anticonvulsant Properties (Mechanistic and SAR Studies)

The thiazole and thiazolidinone core structures are prominent in the search for novel anticonvulsant agents. Research has focused on synthesizing and evaluating various derivatives for their efficacy in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help to elucidate their potential mechanisms and structure-activity relationships (SAR). chemimpex.comrsc.org

Structure-Activity Relationships Governing Anticonvulsant Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the anticonvulsant potency of thiazole derivatives. Research has identified several key structural features that influence efficacy. For the thiazole-bearing 4-thiazolidinones, specific substitutions on the thiazolidinone ring are critical.

Key SAR findings for thiazolidinone-based anticonvulsants are summarized below:

| Structural Position | Favorable Substituents/Features | Effect on Activity | Citation |

| C5 of Thiazolidinone | Nitrobenzylidene fragment | Preferred for anticonvulsant activity. | chemimpex.com |

| N3 of Thiazolidinone | Introduction of a substituent | Leads to only the imino form, preventing amino-imino tautomerism. | chemimpex.com |

| Substituent on Benzylidene | Replacement of nitro group with fluorine or dimethylamino group | Reduction of anticonvulsant effect. | chemimpex.com |

| General Feature | Combination of thiazole and thiazolidinone cores | Hybrid pharmacophore approach enhances activity. | chemimpex.com |

| Imino Group Substitution | 4-(pentyloxy)phenylimino group | Resulted in the most potent anticonvulsant in a tested series. | bohrium.com |

| Aryl Group (General) | Lipophilic aryl moieties (fluorenyl, naphthalenyl) | Believed to enable penetration of the blood-brain barrier. | smolecule.com |

| Heterocyclic Core | 1,3,4-Thiadiazole with electron-withdrawing groups | Shows good anticonvulsant potency. | selcuk.edu.tr |

These studies underscore the importance of specific substitutions on the heterocyclic core and associated aryl rings. For example, in one series, the presence of a nitrobenzylidene fragment at the C5 position of the thiazolidinone ring was found to be highly favorable for anticonvulsant activity, while replacing the nitro group with other functionalities led to a decrease in potency. chemimpex.com Similarly, the alkyl chain length on a substituted phenylimino group was found to directly impact efficacy in another series of 2-(substituted-imino)thiazolidin-4-ones. bohrium.com

Potential Molecular Targets for Anticonvulsant Activity

The mechanisms underlying the anticonvulsant effects of thiazole derivatives are diverse, with several potential molecular targets identified. The activity of these compounds in different seizure models provides clues to their mechanisms of action.

| Potential Molecular Target | Evidence / Compound Class | Citation |

| Voltage-gated Sodium Channels (e.g., hNa(V)1.2) | 2,4(1H)-Diarylimidazoles showed dose-dependent inhibition. Many clinically used anticonvulsants target these channels. | sioc-journal.cn |

| GABAergic System (GABA-A Receptors) | The scPTZ seizure model, sensitive to drugs affecting GABAergic neurotransmission, is often used. The mechanism involves the suppression of GABA-receptors. | chemimpex.combohrium.com |

| Benzodiazepine (B76468) Receptors | The anticonvulsant activity of thiazolo[3,2-d] researchgate.netchemimpex.combenzodiazepines was significantly reduced by the benzodiazepine antagonist flumazenil. | rsc.org |

| Cyclooxygenase (COX-1 and COX-2) | The anticonvulsant agent Les-6222 was found to inhibit COX-1 and COX-2, linking anti-inflammatory and anticonvulsant effects. | dergipark.org.tr |

| 5-Lipoxygenase (5-LOX) and FLAP | Molecular docking studies revealed that the anticonvulsant compound Les-6222 has an affinity for 5-LOX and FLAP inflammatory targets. | dergipark.org.tr |

| Synaptic Vesicle Protein 2A (SV2A) | A 2-oxo-1-pyrrolidinyl imidazothiadiazole derivative showed high anticonvulsant activity by binding to the SV2A protein. | selcuk.edu.tr |

The ability of some thiazole derivatives to inhibit voltage-gated sodium channels is a key finding, as this is a well-established mechanism for many antiepileptic drugs. sioc-journal.cn Additionally, activity in the scPTZ model suggests an interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. chemimpex.com More recent research has also connected anticonvulsant activity to the inhibition of inflammatory enzymes like COX and 5-LOX, suggesting that neuroinflammation plays a role in epileptogenesis that can be targeted by these compounds. dergipark.org.tr

Applications in Material Science Research

The thiazole ring is not only a pharmacophore but also a valuable structural motif in material science due to its aromaticity, electron-rich nature, and ability to coordinate with metals. dergipark.org.trsioc-journal.cn Derivatives of "Ethanone, 2-amino-1-(4-thiazolyl)-" are therefore explored for applications ranging from sensors to advanced functional materials.

Chromogenic Chemosensor Development

Thiazole derivatives have been successfully designed as chromogenic chemosensors, which change color upon binding to a specific analyte. This property allows for the "naked-eye" detection of various ions.

For example, a thiazole-based Schiff base receptor was developed for the highly selective and sensitive detection of mercury (Hg²⁺) and cyanide (CN⁻) ions in aqueous solutions. researchgate.net The binding of Hg²⁺ to the sensor resulted in a distinct color change from colorless to yellow. researchgate.net In another study, a novel benzothiazole-based azocalix researchgate.netarene was synthesized and demonstrated high selectivity as a chromogenic sensor for Hg²⁺ ions, with its application in rapid test kits being explored. selcuk.edu.tr The interaction mechanism often involves the formation of a charge-transfer complex or deprotonation induced by the analyte, which alters the electronic properties of the molecule and, consequently, its absorption of visible light. researchgate.net

Components in Functional Materials Research

The incorporation of thiazole units into larger molecular structures is a strategy for developing advanced functional materials with tailored properties. Aryl-substituted thiazoles are noted for their use as fluorescent dyes and in liquid crystals. mdpi.com

The rigid, π-conjugated structure of thiazole-containing compounds makes them suitable for applications in electronics and optics. Thiazolothiazole (TTZ), a bicyclic system of two fused thiazole rings, is particularly valuable. rsc.org The TTZ scaffold provides enhanced charge-carrier mobility, high oxidative stability, and strong fluorescence, making it a key component in:

Metal-Organic Frameworks (MOFs): TTZ-based ligands are used to construct MOFs with applications in fluorescence sensing, catalysis, and bioimaging. rsc.org